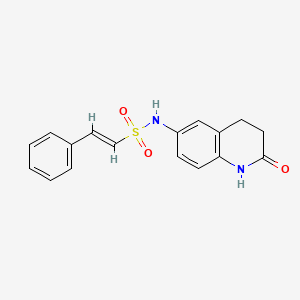

(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide

Description

(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a sulfonamide-linked styrenyl group. The (E)-configuration of the ethene bridge ensures planarity, which may enhance π-π stacking interactions in biological targets. Structural determination via X-ray crystallography often employs programs like SHELXL for refinement, ensuring accurate molecular geometry .

Properties

IUPAC Name |

(E)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17-9-6-14-12-15(7-8-16(14)18-17)19-23(21,22)11-10-13-4-2-1-3-5-13/h1-5,7-8,10-12,19H,6,9H2,(H,18,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTDIYSNJXUKCK-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Oxidation: The tetrahydroquinoline core is then oxidized to form the 2-oxo derivative.

Sulfonamide formation: The 2-oxo-1,2,3,4-tetrahydroquinoline is reacted with a sulfonyl chloride derivative to form the sulfonamide.

Stilbene formation: Finally, the sulfonamide is coupled with a phenylacetylene under basic conditions to form the (E)-2-phenylethenesulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core.

Reduction: Reduction reactions can also occur, potentially converting the 2-oxo group back to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include quinoline derivatives.

Reduction: Products may include hydroxylated tetrahydroquinoline derivatives.

Substitution: Products may include substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Substituent Impact :

- The styrenyl sulfonamide group in the target compound provides rigidity and strong hydrogen-bonding capacity, unlike the flexible acetamide chains in 2-oxoindoline derivatives .

- Heterocyclic substituents (e.g., thiazolyl-oxazole in ) introduce steric hindrance, which may reduce bioavailability compared to the target compound’s phenyl group .

2.2 Physicochemical and Pharmacological Properties

- Solubility : Sulfonamide groups (target compound) generally improve aqueous solubility compared to acetamide derivatives (e.g., compound 2 in ), which rely on hydroxyl groups for solvation .

- Bioactivity :

- 2-Oxoindoline derivatives () exhibit varied bioactivities, including kinase inhibition, attributed to their planar acetamide motifs. The target compound’s sulfonamide may shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

- The thiazolyl-oxazole derivative () likely targets nucleotide-binding domains due to its heterocyclic motifs, whereas the target compound’s styrenyl group may favor hydrophobic binding pockets .

Biological Activity

(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a fused ring system containing both aromatic and aliphatic components. Its structure includes:

- Quinoline moiety : Imparts significant biological activity.

- Sulfonamide group : Known for its role in enzyme inhibition.

Molecular Formula

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by binding to their active sites, altering their activity.

- Receptor Modulation : The compound can interact with various receptors, potentially acting as an agonist or antagonist.

- Signal Transduction Pathways : It may influence cellular pathways by modulating key proteins involved in signal transduction.

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities:

Antitumor Activity

A study reported the synthesis and evaluation of novel tetrahydroquinoline derivatives similar to this compound. Some derivatives demonstrated significant antitumor activity with IC50 values lower than those of established chemotherapeutics like Doxorubicin. For example:

| Compound ID | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |

|---|---|---|---|

| 32 | 2.5 | Doxorubicin | 37.5 |

| 25 | 3.0 | Doxorubicin | 37.5 |

| 41 | 5.0 | Doxorubicin | 37.5 |

This suggests that derivatives of the compound may be effective in cancer therapy due to their ability to inhibit tumor cell proliferation .

Antimicrobial Activity

The quinoline derivatives have also been investigated for antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains, indicating potential as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- In Vitro Studies : Various analogs were tested for cytotoxicity against cancer cell lines. The results indicated that modifications in the quinoline core could enhance antitumor efficacy.

- Mechanism Exploration : Research focused on elucidating the binding interactions between the sulfonamide group and target enzymes or receptors. This was achieved through computational docking studies and biochemical assays.

- Therapeutic Potential : Given its diverse biological activities, there is ongoing research into its application as a therapeutic agent in treating cancer and infectious diseases.

Q & A

Q. Table 1. Structure-Activity Relationship (SAR) of Substituted Analogs

| Substituent (R) | LogP | IC₅₀ (µM, DHPS) | Microsomal t₁/₂ (min) |

|---|---|---|---|

| -H | 2.1 | 4.2 | 22 |

| -CF₃ | 2.8 | 1.8 | 48 |

| -OCH₃ | 1.7 | 6.5 | 15 |

Q. How to address low aqueous solubility in formulation studies?

- Solutions :

- Nanoemulsions : Prepare using Tween-80 and PEG-400 (particle size <200 nm via DLS) .

- Co-crystallization : Screen with succinic acid or caffeine to enhance solubility (e.g., 12 mg/mL vs. 2 mg/mL for free form) .

- Validation : Pharmacokinetic studies in Sprague-Dawley rats show 3× higher AUC₀–24 with nanoemulsions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.